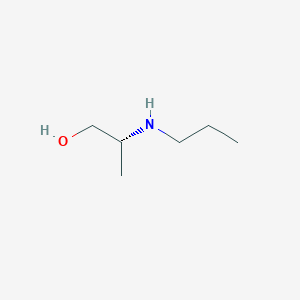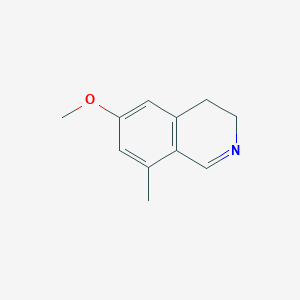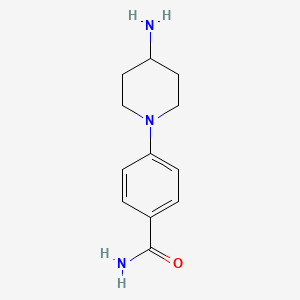
2-(4-(1-Fluorocyclopropyl)phenyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(1-Fluorocyclopropyl)phenyl)acetic acid is an organic compound with the molecular formula C11H11FO2 It is characterized by the presence of a fluorocyclopropyl group attached to a phenyl ring, which is further connected to an acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts to form the carbon-carbon bonds . The reaction conditions often include mild temperatures and the presence of a base to facilitate the coupling process.
Industrial Production Methods
In an industrial setting, the production of 2-(4-(1-Fluorocyclopropyl)phenyl)acetic acid may involve large-scale synthesis using similar coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.
化学反应分析
Types of Reactions
2-(4-(1-Fluorocyclopropyl)phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetic acid group to an alcohol.
Substitution: The fluorocyclopropyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
科学研究应用
2-(4-(1-Fluorocyclopropyl)phenyl)acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(4-(1-Fluorocyclopropyl)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The fluorocyclopropyl group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The acetic acid moiety may also play a role in modulating the compound’s solubility and bioavailability .
相似化合物的比较
Similar Compounds
Phenylacetic acid: A structurally similar compound with a phenyl group attached to an acetic acid moiety.
2-(4-Fluorophenyl)acetic acid: Similar in structure but lacks the cyclopropyl group.
4-(1-Fluorocyclopropyl)benzoic acid: Contains the fluorocyclopropyl group but has a benzoic acid moiety instead of acetic acid.
Uniqueness
2-(4-(1-Fluorocyclopropyl)phenyl)acetic acid is unique due to the presence of the fluorocyclopropyl group, which imparts distinct chemical and physical properties.
属性
分子式 |
C11H11FO2 |
|---|---|
分子量 |
194.20 g/mol |
IUPAC 名称 |
2-[4-(1-fluorocyclopropyl)phenyl]acetic acid |
InChI |
InChI=1S/C11H11FO2/c12-11(5-6-11)9-3-1-8(2-4-9)7-10(13)14/h1-4H,5-7H2,(H,13,14) |
InChI 键 |
SSHGTPDNEJXLDM-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(C2=CC=C(C=C2)CC(=O)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-2-ol](/img/structure/B13896342.png)

![Methyl 5-chloro-6-fluoro-1-(2-trimethylsilylethoxymethyl)pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B13896351.png)
![[1-[[(3S)-3-Fluoropyrrolidin-1-YL]methyl]cyclopropyl]methanol](/img/structure/B13896364.png)

![7-[3,5-Dihydroxy-2-(3-oxooctyl)cyclopentyl]heptanoic acid](/img/structure/B13896367.png)
![(2R,4R)-2-[(1S,2R,3S)-1,2,3,4-tetrahydroxybutyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B13896369.png)
![Methyl 5-aminoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13896376.png)



![Ethyl 2-[4-(5-chloropyrimidin-2-yl)sulfanylphenoxy]propanoate](/img/structure/B13896390.png)


